molecular formula C4H5BrClF3O B8326214 4-Bromo-3-chloro-3,4,4-trifluorobutan-1-ol

4-Bromo-3-chloro-3,4,4-trifluorobutan-1-ol

Cat. No. B8326214
M. Wt: 241.43 g/mol
InChI Key: XSUONVKSYZNSOQ-UHFFFAOYSA-N
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Patent
US05627174

Procedure details

A solution of sodium hydrosulfite (34.8 g, 0.2 mol) and sodium bicarbonate (22.0 g, 0.262 mol) in water (400 mL) was treated with 400 mL of THF and the mixture was cooled to 5° C. A mixture of 1,2-dibromo-1-chlorotrifluoroethane (VI) (55.26 g, 0.2 mol) and ethyl vinyl ether (21.6 g, 0.3 mol) was added in one portion to the above mixture with stirring and cooling. The mixture was then stirred at 10°-15° C. for 30 min and then solid sodium chloride was added to saturate the aqueous layer. The aqueous layer was separated and extracted with THF (100 mL). The combined THF extract was diluted with water (100 mL) and treated with sodium borohydride (7.57 g, 0.2 mol) in portions with stirring and cooling (ice-water bath). The mixture was stiffed for 30 min and then acidified 3N HCl by dropwise addition. The aqueous layer was saturated with sodium chloride and the organic layer was separated, washed with brine and dried over anhydrous magnesium sulfate. The residue obtained after evaporation of the solvent was distilled under vacuum to give 37.7 g (78%) of the desired alcohol as a clear oil, bp 98°-100° C./40 mmHg.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55.26 g
Type
reactant
Reaction Step Two
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.57 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
78%

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[Cl:14][C:15]([F:21])(Br)[C:16]([F:19])([F:18])[Br:17].[CH:22]([O:24]CC)=[CH2:23].[Cl-].[Na+].[BH4-].[Na+].Cl>O.C1COCC1>[Br:17][C:16]([F:19])([F:18])[C:15]([Cl:14])([F:21])[CH2:23][CH2:22][OH:24] |f:0.1.2,3.4,7.8,9.10|

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55.26 g
Type
reactant
Smiles
ClC(C(Br)(F)F)(Br)F
Name
Quantity
21.6 g
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
7.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion to the above mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 10°-15° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous layer
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined THF extract
ADDITION
Type
ADDITION
Details
was diluted with water (100 mL)
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
by dropwise addition
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(CCO)(F)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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